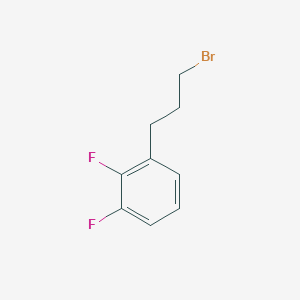

1-(3-Bromopropyl)-2,3-difluorobenzene

Description

Structure

3D Structure

Properties

CAS No. |

1057678-39-3 |

|---|---|

Molecular Formula |

C9H9BrF2 |

Molecular Weight |

235.07 g/mol |

IUPAC Name |

1-(3-bromopropyl)-2,3-difluorobenzene |

InChI |

InChI=1S/C9H9BrF2/c10-6-2-4-7-3-1-5-8(11)9(7)12/h1,3,5H,2,4,6H2 |

InChI Key |

VSTFERLXUSIRBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)CCCBr |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 1 3 Bromopropyl 2,3 Difluorobenzene

Reactivity Profile of the Aromatic C-F Bonds

The presence of two fluorine atoms on the benzene (B151609) ring significantly influences its electronic properties, rendering it susceptible to specific types of reactions, most notably nucleophilic aromatic substitution and transition metal-catalyzed C-F bond activation.

Aromatic rings are typically electron-rich and undergo electrophilic substitution. However, the strong electron-withdrawing nature of fluorine atoms deactivates the ring towards electrophiles and, conversely, activates it towards nucleophilic attack. masterorganicchemistry.com This activation facilitates Nucleophilic Aromatic Substitution (SNAr), a pathway that is generally not feasible for unsubstituted benzene. pressbooks.pub

The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group. libretexts.org

Addition Step (Rate-Determining): A nucleophile attacks the carbon atom bearing a leaving group (in this case, a fluorine atom), breaking the ring's aromaticity and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The presence of electron-withdrawing groups, such as the fluorine atoms themselves, is crucial for stabilizing this negatively charged intermediate. philadelphia.edu.jo This stabilization lowers the activation energy of this typically slow, rate-determining step. stackexchange.com

Elimination Step: The leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

In difluorophenyl systems, the regioselectivity of the substitution—which of the two fluorine atoms is replaced—is a critical consideration. The substitution pattern is governed by the ability of the substituents on the ring to stabilize the negative charge of the Meisenheimer complex. For 1,2-difluorobenzene (B135520) systems, nucleophilic attack can occur at either C-1 or C-2. The relative stability of the resulting anionic intermediates determines the major product. The presence of other substituents on the ring further directs the incoming nucleophile. researchgate.net Computational studies, often using Density Functional Theory (DFT), are employed to predict the most likely site of substitution by calculating the relative stabilities of the possible Meisenheimer intermediates or transition states. researchgate.net

The reactivity of aryl halides in SNAr reactions often follows the order F > Cl > Br > I. This is because the rate-determining step is the nucleophilic attack on the ring, which is accelerated by the strong electron-withdrawing inductive effect of fluorine, making the carbon atom more electrophilic. The strength of the carbon-halogen bond, which is strongest for C-F, is less critical as its cleavage occurs in the fast second step. masterorganicchemistry.com

The 3-bromopropyl group attached to the 2,3-difluorobenzene ring primarily exerts a weak, electron-withdrawing inductive effect. Unlike powerful resonance-withdrawing groups (e.g., -NO2) that are often required to be ortho or para to the leaving group for significant rate enhancement, the effect of the alkyl-based substituent is less pronounced. philadelphia.edu.jostackexchange.com

The bromopropyl group is located ortho to one fluorine atom (at C-2) and meta to the other (at C-3). Its inductive pull will slightly increase the electrophilicity of the ring carbons. However, its influence on the regioselectivity of an SNAr reaction is expected to be modest compared to the directing power of the fluorine atoms themselves or other more potent activating groups. In the absence of strongly activating groups, SNAr reactions on the difluorophenyl ring of this molecule would likely require harsh conditions or very strong nucleophiles.

The carbon-fluorine bond is the strongest single bond to carbon, making its cleavage a significant chemical challenge. khanacademy.org Despite this, transition metal catalysis has emerged as a powerful tool for the functionalization of fluoroaromatics through C-F bond activation. These reactions often proceed under milder conditions than traditional SNAr.

Various transition-metal complexes, particularly those involving palladium, nickel, and rhodium, are known to mediate C-F bond activation. libretexts.org The mechanisms can vary but often involve steps such as:

Oxidative Addition: The metal center inserts into the C-F bond.

β-Fluorine Elimination: An organometallic intermediate containing a fluorine atom at a β-position to the metal center eliminates the fluorine. researchgate.net

For 1-(3-bromopropyl)-2,3-difluorobenzene, these catalytic methods could enable the selective replacement of one or both fluorine atoms with other functional groups, providing synthetic routes that are not accessible through conventional SNAr chemistry. For example, nickel-catalyzed reactions have been used for the defluorinative alkenylation of β,β-difluorostyrenes. researchgate.net Such strategies could potentially be adapted to functionalize the difluorophenyl moiety of the title compound.

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) Reactions of Difluorophenyl Systems

Reactivity of the Bromoalkyl Moiety

The bromopropyl group is a classic electrophilic handle in organic synthesis, readily participating in nucleophilic substitution reactions. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to attack by a wide array of nucleophiles.

The displacement of the bromide ion from the propyl chain can occur via two primary mechanisms: SN1 (substitution, nucleophilic, unimolecular) and SN2 (substitution, nucleophilic, bimolecular). The predominant pathway is determined by several factors, including the structure of the substrate, the strength of the nucleophile, and the solvent. masterorganicchemistry.commasterorganicchemistry.com

| Feature | SN1 Mechanism | SN2 Mechanism |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Mechanism | Two steps via carbocation intermediate | One concerted step |

| Substrate | Favored by tertiary > secondary | Favored by methyl > primary > secondary |

| Nucleophile | Weak, neutral nucleophiles (e.g., H₂O, ROH) | Strong, often anionic nucleophiles (e.g., ⁻OH, ⁻CN) |

| Solvent | Polar protic solvents (e.g., water, alcohols) | Polar aprotic solvents (e.g., acetone (B3395972), DMSO) |

| Stereochemistry | Racemization | Inversion of configuration |

Data derived from multiple sources. masterorganicchemistry.comlibretexts.orgyoutube.com

In this compound, the bromine is attached to a primary carbon. Generally, primary alkyl halides strongly favor the SN2 mechanism due to the instability of a primary carbocation and minimal steric hindrance around the reaction center. masterorganicchemistry.comyoutube.com

The SN2 reaction would proceed via a backside attack by the nucleophile on the carbon atom bonded to the bromine. This concerted process involves the simultaneous formation of a new bond with the nucleophile and the breaking of the C-Br bond, all occurring in a single step. masterorganicchemistry.com For this to occur, strong nucleophiles such as hydroxides, cyanides, or amines are typically used in polar aprotic solvents. libretexts.orgyoutube.com

While an SN1 reaction is unlikely due to the primary nature of the halide, the proximity of the phenyl ring could offer some minor stabilization to a potential carbocation through resonance-like interactions (a phenonium ion intermediate), although this is generally a minor pathway for a propyl chain compared to a benzylic position. youtube.com Therefore, SN1 conditions (weak nucleophile, polar protic solvent) would likely result in a very slow or non-existent reaction. masterorganicchemistry.com

The versatility of the bromopropyl group allows for the introduction of various functionalities, making it a key site for molecular elaboration.

Elimination Reactions for Olefin Formation

The 3-bromopropyl substituent in this compound can undergo elimination reactions to yield an olefin, specifically (3-alkenyl)-2,3-difluorobenzene. This transformation typically proceeds via an E2 (bimolecular elimination) mechanism, which is favored by the use of a strong, non-nucleophilic base. The general mechanism involves the abstraction of a proton from the carbon adjacent to the carbon bearing the bromine atom (the β-carbon), with the simultaneous departure of the bromide ion, leading to the formation of a double bond.

The regioselectivity of this elimination is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. However, the use of a sterically hindered base can favor the formation of the less substituted alkene (Hofmann product).

While specific studies on the elimination reactions of this compound are not extensively documented, the principles of E2 elimination are well-established for similar alkyl halides. msu.edu The reaction conditions significantly influence the outcome, with factors such as the choice of base, solvent, and temperature playing crucial roles.

Table 1: General Conditions for E2 Elimination of Alkyl Halides

| Factor | Condition Favoring E2 Elimination | Rationale |

| Base | Strong, non-nucleophilic base (e.g., potassium tert-butoxide, DBU) | Minimizes competing SN2 substitution reactions. |

| Solvent | Aprotic solvent (e.g., THF, DMSO) | Enhances the basicity of the reagent. |

| Temperature | Elevated temperatures | Favors elimination over substitution. |

| Substrate | Secondary or tertiary alkyl halide | More substituted alkenes are generally more stable. |

For this compound, treatment with a strong base like potassium tert-butoxide in a suitable solvent would be expected to yield 1-(prop-2-en-1-yl)-2,3-difluorobenzene as the primary product.

Radical Reactions Involving the Bromopropyl Functionality

The carbon-bromine bond in the bromopropyl group of this compound can be homolytically cleaved to generate a carbon-centered radical. This initiation is often achieved using radical initiators like azobisisobutyronitrile (AIBN) upon heating or photolysis. libretexts.org Once formed, this radical can participate in a variety of transformations.

A common reaction is dehalogenation, where the radical abstracts a hydrogen atom from a hydrogen donor, such as tributyltin hydride (Bu₃SnH), to form the corresponding 1-propyl-2,3-difluorobenzene. libretexts.org This process occurs via a radical chain mechanism.

Initiation: AIBN → 2 R• + N₂ R• + Bu₃SnH → RH + Bu₃Sn•

Propagation: Bu₃Sn• + Br-CH₂CH₂CH₂-Ar → Bu₃SnBr + •CH₂CH₂CH₂-Ar •CH₂CH₂CH₂-Ar + Bu₃SnH → H-CH₂CH₂CH₂-Ar + Bu₃Sn•

(where Ar = 2,3-difluorophenyl)

The 3-(2,3-difluorophenyl)propyl radical is a key intermediate that can also undergo other reactions, such as addition to multiple bonds or cyclization, which will be discussed in a later section. The presence of the electron-withdrawing fluorine atoms on the benzene ring is not expected to significantly influence the stability or reactivity of the radical centered on the propyl chain.

Intramolecular Cyclization and Rearrangement Processes

The bifunctional nature of this compound, possessing both an electrophilic alkyl halide and a nucleophilic aromatic ring, makes it a suitable precursor for intramolecular cyclization reactions. These reactions can lead to the formation of new ring systems, providing access to more complex molecular architectures.

Cyclization Pathways Mediated by the Bromopropyl Group Towards the Difluorobenzene Ring

One of the primary intramolecular reactions that this compound can undergo is an intramolecular Friedel-Crafts alkylation. This reaction involves the electrophilic attack of the carbocation, generated from the bromopropyl chain, onto the electron-rich π-system of the difluorobenzene ring. The reaction is typically promoted by a Lewis acid, such as aluminum chloride (AlCl₃).

The cyclization would lead to the formation of a six-membered ring, resulting in a tetralone derivative after subsequent oxidation or a dihydronaphthalene derivative. The regioselectivity of the cyclization is directed by the activating/deactivating nature of the substituents on the aromatic ring. While fluorine is a deactivating group, it is an ortho, para-director. In the case of this compound, the cyclization is expected to occur at the C6 position, which is para to the fluorine at C3 and meta to the fluorine at C2, to yield 5,6-difluoro-1,2,3,4-tetrahydronaphthalene.

While specific literature on the cyclization of this compound is limited, the synthesis of fluorinated tetralones and related polycyclic systems from similar precursors is a known synthetic strategy.

The 3-(2,3-difluorophenyl)propyl radical, generated as described in section 3.2.3, can undergo intramolecular cyclization by attacking the aromatic ring. This type of reaction, known as an intramolecular radical aromatic substitution, can lead to the formation of a spirocyclic intermediate, which can then rearrange to form a more stable fused ring system.

The success of such cyclizations depends on the reaction conditions and the relative rates of competing reactions, such as intermolecular hydrogen abstraction. The use of radical initiators like AIBN in the presence of a radical mediator such as Bu₃SnH can facilitate these transformations.

Palladium-catalyzed intramolecular coupling reactions, such as the intramolecular Heck reaction, represent a powerful tool for the formation of cyclic structures. nih.gov In the context of this compound, if the molecule were modified to contain an alkene on the propyl chain, an intramolecular Heck reaction could be envisioned.

However, a more direct palladium-catalyzed intramolecular coupling could potentially be achieved through the formation of an organopalladium intermediate. For instance, oxidative addition of the C-Br bond to a Pd(0) catalyst would generate an alkylpalladium(II) species. This intermediate could then undergo intramolecular C-H activation of the aromatic ring to form a palladacycle, which upon reductive elimination would yield the cyclized product. While plausible, such reactions are highly dependent on the specific ligand and reaction conditions, and no specific examples for this compound have been reported. The general utility of palladium-catalyzed intramolecular couplings for the synthesis of a variety of cyclic compounds is well-established. nih.gov

Ring Expansion and Contraction Reactions Involving the Side Chain

Ring-forming reactions involving the propyl side chain of this compound are a key transformation. Specifically, intramolecular cyclization, such as the Friedel-Crafts reaction, can lead to the formation of new ring systems. wikipedia.org

Under the influence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the carbon-bromine bond in the propyl side chain is polarized, generating an electrophilic carbocation. This electrophile can then attack the electron-rich, though deactivated, difluorobenzene ring. This intramolecular electrophilic aromatic substitution results in the formation of a new six-membered ring fused to the original aromatic ring, yielding a tetralone derivative. Specifically, this reaction produces 6,7-difluoro-1,2,3,4-tetrahydronaphthalene, a compound class that has been investigated for use in liquid-crystalline mixtures. google.com The general principle of intramolecular cyclization of similar 1-(3-bromopropyl) substituted compounds is a well-established method for creating cyclic structures. rsc.org

The Haworth synthesis provides a related strategy for building polycyclic aromatic systems, involving an initial Friedel-Crafts acylation followed by reduction and a second cyclization step. wikipedia.org While direct ring expansion or contraction of the difluorobenzene ring itself is not a typical reaction for this molecule, these intramolecular cyclization reactions effectively expand the molecular scaffold by incorporating the side chain into a new fused ring.

Functional Group Interconversions of the Bromine Atom

The primary alkyl bromide functionality of the propyl side chain is a versatile handle for a variety of chemical modifications through nucleophilic substitution and the generation of organometallic reagents.

The bromine atom can be readily displaced by other halides or pseudohalides via SN2 reactions. These transformations are fundamental in organic synthesis for introducing diverse functional groups.

Halide Exchange (Finkelstein Reaction): The conversion of the alkyl bromide to an alkyl iodide can be achieved through the Finkelstein reaction. wikipedia.org Treating this compound with sodium iodide in a solvent like acetone drives the reaction forward by the precipitation of the less soluble sodium bromide, yielding 1-(3-iodopropyl)-2,3-difluorobenzene. wikipedia.org Similarly, conversion to the corresponding fluoride (B91410) can be accomplished using reagents like potassium fluoride in a polar aprotic solvent. wikipedia.org

Pseudohalide Substitution: The bromide can also be substituted by pseudohalide nucleophiles such as azide (B81097) (N₃⁻) and cyanide (CN⁻).

Reaction with sodium azide (NaN₃) in a solvent like dimethylformamide (DMF) provides 1-(3-azidopropyl)-2,3-difluorobenzene.

Treatment with sodium or potassium cyanide is a standard method for introducing a nitrile group, forming 4-(2,3-difluorophenyl)butanenitrile. This reaction extends the carbon chain by one atom and provides a valuable nitrile intermediate that can be further hydrolyzed to a carboxylic acid or reduced to an amine. The synthesis of similar benzonitriles from alkyl halides is a common synthetic procedure. prepchem.comamazonaws.com

Table 1: Examples of Nucleophilic Substitution Reactions

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Sodium Iodide (NaI) | 1-(3-Iodopropyl)-2,3-difluorobenzene | Finkelstein Reaction |

| This compound | Sodium Azide (NaN₃) | 1-(3-Azidopropyl)-2,3-difluorobenzene | Azide Substitution |

| This compound | Sodium Cyanide (NaCN) | 4-(2,3-Difluorophenyl)butanenitrile | Cyanide Substitution (Nitrilation) |

The carbon-bromine bond is suitable for the formation of highly reactive organometallic intermediates, which are powerful nucleophiles for carbon-carbon bond formation. sigmaaldrich.com

Grignard Reagents: The reaction of this compound with magnesium metal turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, 3-(2,3-difluorophenyl)propylmagnesium bromide. sigmaaldrich.comwikipedia.org This process requires anhydrous conditions to prevent the highly basic Grignard reagent from being quenched by protic solvents like water. youtube.commiracosta.edu These reagents are widely used to react with electrophiles like aldehydes, ketones, and carbon dioxide. miracosta.educhegg.com For instance, reaction with an aldehyde would produce a secondary alcohol.

Organolithium Species: The analogous organolithium reagent can be prepared by reacting the starting bromide with lithium metal. Alternatively, a lithium-halogen exchange can be performed, often using an alkyllithium reagent like t-butyllithium at low temperatures. amazonaws.com These organolithium species are generally more reactive than their Grignard counterparts and are used in similar synthetic applications.

The formation of these organometallic compounds transforms the electrophilic carbon of the C-Br bond into a strongly nucleophilic carbon, fundamentally altering the reactivity of the side chain and opening up numerous pathways for further molecular elaboration. sigmaaldrich.com

Computational and Theoretical Investigations of 1 3 Bromopropyl 2,3 Difluorobenzene

Electronic Structure and Chemical Reactivity Studies

The electronic structure of an aromatic compound is fundamental to its chemical behavior. For 1-(3-Bromopropyl)-2,3-difluorobenzene, the interplay between the difluorinated benzene (B151609) ring and the bromopropyl substituent dictates its reactivity.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and properties of halogenated aromatic compounds. researchgate.net DFT calculations, often using hybrid functionals like B3LYP, are employed to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties. researchgate.netchemrxiv.org For halogenated benzenes, DFT is used to study the effects of substituents on the molecule's reactivity, stability, and spectroscopic characteristics. chemrxiv.orgrsc.org

The choice of basis set, such as 6-311++G(d,p) or aug-cc-pVDZ, is crucial for obtaining accurate results that can be compared with experimental data. researchgate.netnih.gov These computational approaches can model various parameters, including ionization energy, chemical hardness, and electrophilicity, to predict the reactivity of molecules like this compound. chemrxiv.org The presence of halogen atoms, such as fluorine and bromine, introduces competing electronic effects—inductive withdrawal and resonance donation—which DFT calculations can quantify. libretexts.org Halogens are generally deactivating due to the dominance of their inductive electron-withdrawing effect, yet they direct incoming electrophiles to the ortho and para positions because of resonance. aakash.ac.inkhanacademy.org In the case of this compound, DFT calculations would be essential to determine the precise electron distribution and predict the most likely sites for chemical reactions.

| Computational Method | Basis Set Example | Investigated Properties | Relevance to this compound |

|---|---|---|---|

| DFT (e.g., B3LYP, ωB97X-D) | 6-311++G(d,p), cc-pVTZ | Optimized geometry, electronic energies, HOMO-LUMO gap, reactivity descriptors (e.g., electrophilicity), vibrational frequencies, NBO analysis. chemrxiv.orgrsc.org | Predicts ground state structure, electronic distribution, and sites susceptible to nucleophilic or electrophilic attack. |

| TD-DFT | 6-31+G(d,p) | UV-Vis absorption spectra, electronic transitions. researchgate.net | Simulates the UV-Vis spectrum and helps understand the electronic excitations within the molecule. |

| DFT with Solvation Model (e.g., PCM) | aug-cc-pVDZ | Solvent effects on reactivity parameters and reaction pathways. rsc.orgnih.gov | Models how different solvent environments would alter the reactivity and mechanistic pathways of the compound. |

Ab initio (from first principles) computational methods are critical for elucidating complex reaction mechanisms without reliance on empirical data. These methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, provide a high level of accuracy for calculating potential energy surfaces, locating transition states, and determining activation energies. nih.govnih.gov

For a molecule like this compound, ab initio methods can be used to model various potential reactions. This includes mapping the reaction path for nucleophilic substitution on the aromatic ring or for intramolecular cyclization involving the bromopropyl chain. teledos.grumn.edu For instance, studies on the photodissociation of bromobenzene (B47551) have used high-level ab initio calculations to clarify the dissociation mechanisms and the electronic states involved. nih.gov Similarly, the mechanism of ethylbenzene (B125841) oxidation has been studied using DFT, revealing that pathways involving radical intermediates are more plausible due to lower energy barriers. researchgate.netnih.gov These approaches allow for a step-by-step analysis of a reaction, identifying key intermediates and the rate-determining step, which for benzene hydrogenation was found to be the fifth hydrogenation step. umn.eduntnu.no Such detailed mechanistic insights are invaluable for predicting the products and kinetics of reactions involving this compound.

In this compound, the two fluorine atoms strongly pull electron density from the ring, affecting the π-cloud and making the ring electron-deficient. nih.gov This redistribution of electron density can be visualized using electrostatic potential maps generated from computational calculations. nih.gov

The aromaticity of the ring is also affected. Aromaticity can be quantified using several computational metrics, including Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of the ring. Studies have shown that halogen substituents generally reduce the aromaticity of the benzene ring, with fluorine causing a larger perturbation than heavier halogens like iodine. nih.gov This decrease in aromaticity is a consequence of the substituent-induced localization of π-electrons.

| Substituent | NICS(0) (ppm) | HOMA Index | General Effect on Aromaticity |

|---|---|---|---|

| -H (Benzene) | -9.7 | 1.000 | Reference Aromatic System |

| -F | -8.3 | 0.990 | Reduced Aromaticity nih.gov |

| -Cl | -8.5 | 0.993 | Reduced Aromaticity nih.gov |

| -Br | -8.6 | 0.994 | Reduced Aromaticity nih.gov |

| -I | -8.7 | 0.995 | Reduced Aromaticity nih.gov |

| -NO₂ | -4.9 | 0.963 | Significantly Reduced Aromaticity nih.gov |

NICS(0) and HOMA (Harmonic Oscillator Model of Aromaticity) are common indices; lower (less negative) NICS and HOMA values below 1 indicate reduced aromaticity. Data is representative of trends discussed in the literature. nih.gov

Mechanistic Pathways of Key Transformations

The dual functionality of this compound—an electrophilic aromatic ring and a reactive alkyl bromide chain—allows for several key transformations. Computational modeling is essential for dissecting the complex mechanistic pathways of these reactions.

Nucleophilic aromatic substitution (S_NAr) is a key reaction for electron-deficient aromatic rings, such as 2,3-difluorobenzene. mdpi.com The presence of electron-withdrawing fluorine atoms activates the ring for attack by nucleophiles. researchgate.net Computational studies, primarily using DFT, are instrumental in modeling the S_NAr mechanism. researchgate.netresearchgate.net

The generally accepted mechanism involves a two-step addition-elimination process via a negatively charged intermediate known as a Meisenheimer complex. nih.govresearchgate.net However, recent computational and kinetic studies have provided evidence that many S_NAr reactions proceed through a concerted mechanism, bypassing a stable intermediate via a single transition state. nih.govacs.org The specific mechanism—stepwise, concerted, or borderline—depends on the substrate, nucleophile, leaving group, and solvent. acs.orgnih.gov

For this compound, computational models can predict the relative energies of possible Meisenheimer complexes to determine the most likely site of substitution. researchgate.net DFT calculations can map the potential energy surface, identifying whether a stable intermediate exists or if the reaction proceeds through a single transition state. nih.gov These models have shown that for S_NAr reactions on fluoroarenes, the expulsion of the fluoride (B91410) leaving group is often the key step that determines the nature of the mechanism. acs.org

The 1-(3-Bromopropyl) side chain provides a reactive site for intramolecular cyclization, where the terminal carbon of the propyl chain acts as an electrophile. The nucleophile could be one of the ring carbons, leading to the formation of a new ring fused to the benzene core. Such reactions are common in organic synthesis for creating cyclic structures. masterorganicchemistry.com

Theoretical analysis is crucial for understanding the feasibility and outcome of these cyclization reactions. Computational methods can be used to compare the activation energies for intramolecular versus competing intermolecular reactions. rsc.org High dilution conditions typically favor intramolecular processes. masterorganicchemistry.com

Studies on analogous systems, such as the intramolecular O-alkylation of 1-(3-bromopropyl)uracils, show that cyclization proceeds smoothly to yield cyclic ethers. rsc.org Theoretical calculations for such processes involve:

Conformational Analysis : Identifying the low-energy conformers of the starting material that are suitably arranged for cyclization.

Transition State Searching : Locating the transition state for the ring-closing step.

Activation Energy Calculation : Determining the energy barrier for the reaction, which indicates its kinetic feasibility.

Thermodynamic Analysis : Calculating the relative energies of the reactant and the cyclized product to determine the reaction's thermodynamic driving force.

For this compound, a key transformation would be an intramolecular Friedel-Crafts-type alkylation to form a six-membered ring (a tetralin derivative). Theoretical analysis would be needed to determine the activation barrier for this process, which is influenced by the strain of the forming ring and the nucleophilicity of the aromatic carbon atoms, which is in turn modulated by the fluorine substituents. masterorganicchemistry.comnih.gov

: A Field in Need of Exploration

This lack of specific data prevents a detailed discussion on the rotational barriers of the bromopropyl chain and the nature of intramolecular forces at play within the molecule. Such studies are crucial for understanding the compound's three-dimensional structure, stability, and reactivity. Computational methods like density functional theory (DFT) and molecular dynamics (MD) simulations are powerful tools to elucidate these properties.

While general principles of conformational analysis and molecular interactions in similar haloalkanes and substituted benzenes can provide a theoretical framework, the specific interplay of the 2,3-difluoro substitution pattern with the flexible bromopropyl chain in this particular molecule remains uninvestigated. The electron-withdrawing nature of the fluorine atoms is expected to influence the aromatic ring's electronic properties, which in turn can affect the rotational barriers and preferred conformations of the alkyl chain. Furthermore, potential intramolecular interactions, such as weak hydrogen bonds or dipole-dipole interactions involving the fluorine and bromine atoms, would require dedicated computational studies to be accurately characterized.

Future computational research on this compound would be highly valuable. Such studies could provide quantitative data on the energy differences between various conformers, the transition states for bond rotations, and the dynamic behavior of the molecule in different environments. This information would not only enhance our fundamental understanding of its chemical physics but also be of practical importance for its application in materials science and drug discovery.

Given the absence of specific research data, a detailed article with data tables on the computational and theoretical investigations of this compound cannot be generated at this time. Further experimental and computational work is necessary to fill this knowledge gap.

Advanced Applications in Organic Synthesis and Materials Science Academic Context

Utilization as a Synthetic Building Block in Complex Molecule Construction

There is no specific information available in the searched scientific literature detailing the use of 1-(3-bromopropyl)-2,3-difluorobenzene as a direct precursor for the synthesis of novel fluorine-containing heterocyclic scaffolds. In principle, the bromopropyl group could be utilized to alkylate a heteroatom (like nitrogen or sulfur) followed by an intramolecular cyclization onto the difluorobenzene ring to form a variety of heterocyclic systems. However, specific examples of this transformation with this particular substrate have not been identified.

Detailed examples of this compound serving as a key intermediate in cascade or multistep organic transformations are not described in the available literature. Cascade reactions, which involve a series of intramolecular transformations, are powerful tools in organic synthesis for the rapid construction of complex molecular architectures. The structure of this compound is amenable to designing such sequences, but specific instances of its application are not documented.

Role in the Development of Novel Synthetic Methodologies

The utility of specific substrates in the development and optimization of new catalytic reactions is a common theme in chemical research. However, there is no direct evidence in the reviewed literature of this compound being used as a primary substrate for these purposes.

No specific studies have been found that utilize this compound as a benchmark substrate for the development and optimization of new catalytic reactions.

The use of specifically substituted molecules to probe the mechanisms and selectivity of organic reactions is a fundamental aspect of physical organic chemistry. The electronic and steric effects of the two fluorine atoms on the benzene (B151609) ring, combined with the reactivity of the bromopropyl chain, could theoretically provide insights into reaction pathways. Nevertheless, there are no available studies where this compound has been explicitly used for this purpose.

Design and Synthesis of Functional Materials Precursors

Fluorinated organic molecules are of significant interest in materials science for applications in areas such as liquid crystals, polymers, and organic electronics. The introduction of fluorine can influence properties like thermal stability, solubility, and electronic characteristics. While the structure of this compound suggests its potential as a precursor for functional materials, for instance, by incorporating it into a polymer backbone or a liquid crystalline core, specific research on this application is not present in the public domain.

Building Block for Advanced Polymeric Architectures

The dual functionality of this compound allows for its incorporation into polymeric structures through various synthetic strategies. The bromopropyl group can act as an initiator, a terminating agent, or a point of covalent attachment for post-polymerization modification, while the difluorobenzene moiety can influence the polymer's physical and chemical properties.

Role as a Functional Monomer and Initiator:

In the realm of polymer chemistry, this compound can be utilized as a functional monomer in step-growth polymerization or as an initiator in controlled radical polymerization (CRP) techniques. The presence of the alkyl bromide makes it a suitable initiator for Atom Transfer Radical Polymerization (ATRP), a powerful method for synthesizing well-defined polymers with controlled molecular weights and narrow polydispersity. acs.orgacs.org The difluorobenzene unit, when incorporated into the polymer backbone or as a side chain, can impart desirable properties such as high thermal stability, chemical resistance, and low surface energy. researchgate.netresearchgate.net Fluorinated polymers are known for these enhanced characteristics. rsc.orgacs.org

The synthesis of fluorinated polyarylene copolymers, for instance, can lead to materials with potential applications as proton exchange membranes. acs.org The incorporation of difluorobenzene units into polymer backbones has been explored for applications in all-polymer solar cells, where they can influence the material's electronic properties. rsc.orgresearchgate.net

Below is a table summarizing the potential roles of this compound in polymer synthesis:

| Role in Polymerization | Polymerization Technique | Resulting Polymer Architecture | Key Properties Imparted by Difluorobenzene Moiety |

| Initiator | Atom Transfer Radical Polymerization (ATRP) | Linear or grafted polymers with a difluorobenzene end-group. | Enhanced thermal stability, chemical resistance, hydrophobicity at the chain end. |

| Functional Monomer | Step-growth polymerization (e.g., polycondensation) | Polymers with difluorobenzene units integrated into the main chain. | Improved thermal and chemical stability, modified electronic properties, low surface energy. |

| Chain Transfer Agent | Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization | Polymers with a difluorobenzene-containing end-group. | Control over molecular weight and dispersity, with terminal functionalization. |

| Grafting-to Reactions | Post-polymerization modification | Polymers with pendant difluorobenzene-propyl groups. | Surface modification, altered solubility, introduction of specific binding sites. |

Stimuli-Responsive Polymers:

The polar nature of the carbon-fluorine bond can be exploited to create stimuli-responsive polymers. nih.govyoutube.com These "smart" materials can undergo conformational changes in response to external stimuli such as temperature, pH, or light. tue.nl By incorporating this compound into a polymer, it is conceivable to develop materials that respond to changes in their environment, with potential applications in drug delivery, sensors, and self-healing materials. youtube.com

Intermediates for Molecular Machine Development

Molecular machines are complex, multi-component systems designed to perform mechanical-like movements at the molecular level. nih.govsciepub.com The synthesis of such machines often relies on the precise assembly of molecular building blocks. davuniversity.org this compound, with its distinct reactive sites, is a candidate for the synthesis of components for these intricate assemblies, particularly for rotaxanes and catenanes, which are fundamental architectures in molecular machinery. davuniversity.orgnih.gov

Synthesis of Rotaxane and Catenane Components:

Rotaxanes consist of a macrocycle threaded onto a linear "axle" that is capped with bulky "stopper" groups to prevent dethreading. core.ac.uk Catenanes are composed of two or more interlocked macrocycles. nih.gov The synthesis of these mechanically interlocked molecules often involves "clipping" or "capping" reactions where a pre-organized precursor is cyclized or functionalized to form the final interlocked structure. core.ac.uknih.gov

The bromopropyl group of this compound can be used to covalently attach this molecule as a stopper unit onto the end of a molecular axle in a rotaxane synthesis. core.ac.uk Alternatively, the difluorobenzene ring can be part of the axle or the macrocycle, where its electronic and steric properties can influence the shuttling motion of the macrocycle along the axle.

The table below outlines the potential applications of this compound in the synthesis of molecular machine components:

| Component of Molecular Machine | Synthetic Strategy | Role of this compound | Potential Functionality |

| Stopper Group in Rotaxanes | Capping reaction | The bromopropyl group reacts to attach the difluorobenzene moiety as a bulky end-group on the axle. | Prevents dethreading of the macrocycle; the difluorobenzene unit can provide a recognition site. |

| Axle Component in Rotaxanes | Multi-step synthesis | The difluorobenzene ring is incorporated into the linear thread of the rotaxane. | Influences the binding and movement of the macrocycle through electronic interactions. |

| Macrocycle Precursor in Catenanes | Macrocyclization reaction | The bromopropyl group is functionalized to participate in a ring-closing reaction. | The difluorobenzene unit becomes part of the interlocked ring, affecting its properties. |

Fluorinated Aromatics in Supramolecular Chemistry:

Future Directions and Emerging Research Avenues

Development of Sustainable and Environmentally Benign Synthetic Routes

The future of chemical manufacturing hinges on the development of green and sustainable processes. For 1-(3-Bromopropyl)-2,3-difluorobenzene, research is anticipated to move beyond traditional multi-step syntheses, which may involve hazardous reagents and generate significant waste.

A primary future goal will be the development of a convergent synthesis using greener principles. One promising approach involves the catalytic hydrodehalogenation of more substituted halobenzenes to produce the 1,3-difluorobenzene (B1663923) core, a method that can be more efficient than classical routes like the Balz-Schiemann reaction. google.com Subsequent research would focus on a sustainable alkylation step. Instead of traditional Friedel-Crafts alkylations which use stoichiometric Lewis acids, future routes could employ:

Catalytic Coupling Reactions: Cross-coupling of a 2,3-difluorophenyl-metal species with a 3-halopropanol derivative, followed by conversion of the hydroxyl group to a bromide using a greener brominating agent (e.g., using enzymatic or electrochemical methods).

One-Pot Procedures: Developing a one-pot or tandem reaction where the 2,3-difluorobenzene precursor is generated in-situ and immediately alkylated, minimizing solvent use and purification steps.

Use of Bio-based Feedstocks: Exploration of routes where the three-carbon propyl chain is derived from renewable resources like glycerol, a byproduct of biodiesel production.

Exploration of Undiscovered Reactivity Patterns and Selectivities

The dual reactivity of this compound presents a rich field for investigation. The aliphatic carbon-bromine bond is a potent electrophilic site, while the electron-deficient aromatic ring is primed for specific interactions.

Future research will likely focus on selectively targeting these sites:

Selective Nucleophilic Substitution: A key research area will be the systematic exploration of reactions at the bromopropyl chain with a wide array of nucleophiles (amines, thiols, alcohols, carbanions) to build molecular diversity. The challenge lies in avoiding side reactions, such as elimination to form a propenyl-substituted benzene (B151609).

Ortho-metalation and Functionalization: The fluorine atoms direct metalation (e.g., using lithium amides) to specific positions on the aromatic ring. Future work could explore trapping the resulting organometallic intermediate with various electrophiles to create novel, highly substituted derivatives that would be difficult to access otherwise.

Nucleophilic Aromatic Substitution (SNA_r_): While less reactive than more activated systems, the difluorinated ring could undergo SNAr reactions under specific conditions. Research into forcing conditions or specialized catalysts could uncover new C-C, C-N, or C-O bond-forming reactions directly on the ring, without disturbing the bromopropyl chain.

Catalytic Cross-Coupling: The development of palladium or copper-catalyzed reactions that can selectively activate the aryl C-H bonds for coupling, leaving the C-Br bond intact for subsequent transformations, would represent a significant advance in its synthetic utility.

Advanced Computational Predictions for Complex Derivatization

As synthetic explorations expand, computational chemistry will become an indispensable tool for predicting and understanding the behavior of this compound. Density Functional Theory (DFT) and other modeling techniques can provide insights that guide experimental work, saving time and resources.

Emerging computational research avenues include:

Mapping Electrostatic Potential: Calculating the molecular electrostatic potential (MEP) map to visualize electron-rich and electron-poor regions. This would precisely predict the most likely sites for nucleophilic and electrophilic attack, helping to rationalize observed regioselectivity in aromatic substitution or competition between substitution and elimination at the propyl chain.

Modeling Reaction Pathways: Simulating the transition states and reaction energy profiles for various derivatization reactions. This can help predict which products are kinetically or thermodynamically favored and can be used to optimize reaction conditions (temperature, solvent, catalyst) for desired outcomes.

Predicting Spectroscopic and Physicochemical Properties: In-silico prediction of NMR spectra, bond dissociation energies, and properties like lipophilicity (logP) for virtual libraries of derivatives. This data is crucial for characterizing new compounds and for early-stage drug discovery screening.

Integration into Automated and High-Throughput Synthesis Platforms

The structure of this compound is ideally suited for modern, automated synthesis platforms. Its defined reactive handle (C-Br bond) allows it to serve as a foundational scaffold for the rapid generation of large chemical libraries.

Future integration into these platforms will likely involve:

Flow Chemistry: Developing continuous flow processes for the synthesis of derivatives. The reaction of this compound with a library of nucleophiles could be performed in a flow reactor, allowing for rapid synthesis, purification, and reaction optimization with minimal manual handling.

Robotic Synthesis for Library Generation: Utilizing automated liquid handlers and robotic synthesisers to perform parallel reactions in microtiter plates. By reacting the title compound with hundreds of different amines, thiols, or other building blocks, vast libraries can be created for screening in drug discovery or materials science applications.

DNA-Encoded Libraries (DELs): Using this compound as a building block in the construction of DNA-encoded libraries. Its reactivity would allow it to be incorporated into complex molecular structures, each tagged with a unique DNA barcode for high-throughput affinity-based screening against biological targets.

Summary of Proposed Research

The table below summarizes the key future research directions for unlocking the potential of this compound.

| Research Area | Focus | Potential Outcome |

| Sustainable Synthesis | Catalytic routes, one-pot procedures, bio-based feedstocks. | Lower environmental impact, reduced cost, improved efficiency. |

| Reactivity Patterns | Selective nucleophilic substitution, ortho-metalation, SNAr. | Novel derivatives, expanded synthetic toolbox, greater molecular complexity. |

| Computational Prediction | MEP mapping, reaction pathway modeling, property prediction. | Rational reaction design, accelerated discovery, deeper mechanistic understanding. |

| Automated Synthesis | Flow chemistry, robotic library synthesis, DNA-encoded libraries. | Rapid lead generation for drug and materials discovery, large-scale data generation. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(3-Bromopropyl)-2,3-difluorobenzene, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, reacting 2,3-difluorobenzene with 1,3-dibromopropane in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Temperature control (60–80°C) and inert atmosphere (N₂/Ar) are critical to minimize side reactions like elimination .

- Purification : Distillation (vacuum or fractional) or column chromatography (silica gel, hexane/ethyl acetate eluent) is used to isolate the product. Purity (>95%) is confirmed via GC-MS or HPLC .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, bromopropyl chain protons at δ 1.8–3.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H⁺] at m/z 249.0) .

- Elemental Analysis : C/H/Br/F ratios should align with theoretical values (C₉H₈BrF₂) .

Q. What solvents and storage conditions are recommended for this compound to ensure stability?

- Solubility : Highly soluble in DCM, THF, and DMF; sparingly soluble in water.

- Storage : Store in amber vials at –20°C under inert gas to prevent bromine loss or hydrolysis. Degradation studies indicate <5% decomposition over 6 months under these conditions .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing fluorine groups meta to the bromopropyl chain activate the aromatic ring toward electrophilic substitution but deactivate it toward nucleophilic attacks. For Suzuki-Miyaura couplings, Pd(PPh₃)₄ catalyst and aryl boronic acids yield biaryl derivatives with >80% efficiency .

- Contradictions : Fluorine’s ortho-directing effect may compete with steric hindrance from the bromopropyl chain, requiring optimized ligand systems (e.g., XPhos) .

Q. What biological targets are plausible for this compound, given its structural analogs?

- Hypothesis : Analogous brominated aromatics (e.g., 1-(3-Bromopropyl)indoline) interact with dopamine D2 receptors via π-π stacking and halogen bonding . Computational docking (AutoDock Vina) predicts moderate affinity (Kd ~10 µM) for the receptor’s allosteric site.

- Validation : Radioligand binding assays (³H-spiperone displacement) and in vitro cAMP inhibition studies in HEK293 cells expressing D2 receptors .

Q. How does the positioning of fluorine substituents (2,3-difluoro vs. 3,4-difluoro) alter physicochemical properties?

- Comparative Data :

| Property | 2,3-Difluoro Isomer | 3,4-Difluoro Isomer |

|---|---|---|

| LogP (octanol-water) | 2.8 | 3.1 |

| Melting Point (°C) | 45–47 | 52–54 |

| Reactivity in SN2 | Moderate | Low (steric hindrance) |

- Rationale : Ortho-fluorine in 2,3-difluoro increases steric hindrance, reducing SN2 efficiency compared to 3,4-difluoro derivatives .

Methodological Challenges and Contradictions

Q. Why do some studies report inconsistent yields in Ullmann-type couplings using this compound?

- Key Variables :

- Catalyst System : CuI/1,10-phenanthroline outperforms CuBr due to better stability in polar solvents.

- Solvent Effects : DMF enhances solubility but may promote proto-dehalogenation; toluene/EtOH mixtures reduce side reactions .

Q. How can researchers reconcile discrepancies in reported biological activities of halogenated aromatics?

- Case Study : While this compound shows D2 receptor affinity, its 2-chloro-6-difluoromethoxy analog () exhibits higher lipophilicity and blood-brain barrier penetration.

- Strategy : Use QSAR models to correlate substituent electronic parameters (Hammett σ) with bioactivity. Validate via in vivo pharmacokinetic studies (e.g., rat plasma t½ measurements) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.